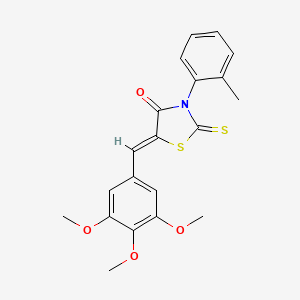

(Z)-2-thioxo-3-(o-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Description

The compound (Z)-2-thioxo-3-(o-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Key structural features include:

- Z-configuration: The benzylidene group at position 5 adopts a planar geometry, critical for bioactivity .

- The o-tolyl group (2-methylphenyl) at position 3 introduces steric and electronic effects distinct from simpler aryl substituents .

Synthetic protocols often involve Knoevenagel condensation between thiazolidinone precursors and aromatic aldehydes. For example, a related compound, (Z)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one (2d), was synthesized in 29% yield using a deep eutectic solvent (choline chloride:urea) .

Properties

IUPAC Name |

(5Z)-3-(2-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S2/c1-12-7-5-6-8-14(12)21-19(22)17(27-20(21)26)11-13-9-15(23-2)18(25-4)16(10-13)24-3/h5-11H,1-4H3/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDCRNBQDCZQKN-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-thioxo-3-(o-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the thiazolidinone ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-thioxo-3-(o-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazolidinone ring or the aromatic substituents.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(Z)-2-thioxo-3-(o-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for further biological studies.

Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, warranting further investigation into its therapeutic potential.

Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-thioxo-3-(o-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. In cancer cells, it may induce apoptosis by activating certain signaling pathways or inhibiting cell proliferation.

Comparison with Similar Compounds

Substituent Variations at Position 3

The o-tolyl group differentiates the target compound from analogues with other aryl or alkyl groups:

Key Observations :

Variations in the Benzylidene Moiety (Position 5)

The 3,4,5-trimethoxybenzylidene group is compared to other benzylidene substituents:

Key Observations :

Biological Activity

The compound (Z)-2-thioxo-3-(o-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

Chemical Structure and Synthesis

The chemical structure of (Z)-2-thioxo-3-(o-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one features a thiazolidine ring with various substituents that enhance its biological activity. The synthesis generally involves the condensation of thiazolidine derivatives with aldehydes or ketones under basic conditions.

Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer properties. In vitro studies indicate that compounds similar to (Z)-2-thioxo-3-(o-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT116 (colon cancer), HT29 (colon cancer), MCF7 (breast cancer), and SW620 (colon cancer).

- Mechanism of Action : These compounds often induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways such as CDK1/cyclin B inhibition, leading to cell cycle arrest at the G2/M phase .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Apoptosis induction |

| HCT116 | 20 | CDK1 inhibition |

| HT29 | 18 | Cell cycle arrest |

| MCF7 | 22 | Proliferation inhibition |

| SW620 | 25 | Apoptosis and necrosis |

Antimicrobial Activity

The antimicrobial potential of thiazolidin-4-one derivatives has been extensively documented. The compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria.

- Tested Strains : Staphylococcus aureus, Escherichia coli.

- Inhibition Rates : The compound exhibits high inhibition percentages, comparable to standard antibiotics like Ampicillin.

| Bacterial Strain | % Inhibition | Comparison to Ampicillin |

|---|---|---|

| Staphylococcus aureus | 91.66% | Similar |

| Escherichia coli | 88.46% | Comparable |

Anti-inflammatory Activity

Thiazolidin-4-one derivatives are recognized for their anti-inflammatory properties. They inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation.

- Mechanism : Selective COX-2 inhibition has been observed in several derivatives.

| Compound | COX Inhibition (%) | Reference Standard |

|---|---|---|

| (Z)-2-thioxo... | 75 | Indomethacin |

Case Studies

- Study on Anticancer Activity : A recent study found that a derivative closely related to (Z)-2-thioxo-3-(o-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one exhibited a significant reduction in viability of HT29 cells with an IC50 value of 18 µM. This effect was attributed to the induction of apoptosis through mitochondrial pathways .

- Antimicrobial Evaluation : In another investigation, a series of thiazolidinone compounds were synthesized and tested against E. coli and S. aureus. The results indicated that the presence of electron-withdrawing groups on the aromatic ring enhanced antimicrobial activity significantly .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (Z)-2-thioxo-3-(o-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one, and what reaction conditions optimize yield?

- Methodology : The synthesis typically involves a multi-step condensation reaction between o-tolyl-substituted thiazolidinone precursors and 3,4,5-trimethoxybenzaldehyde. Catalysts such as piperidine or pyridine in polar solvents (ethanol/methanol) are employed to facilitate the formation of the benzylidene-thiazolidinone scaffold. Reaction optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and catalyst concentration to maximize yield (typically 60–75%). Purification via recrystallization or column chromatography ensures high purity .

Q. How is the Z-configuration of the benzylidene moiety confirmed in this compound?

- Methodology : The stereochemistry is determined using X-ray crystallography (via SHELX software for structural refinement) and nuclear Overhauser effect (NOE) NMR spectroscopy. For example, NOE correlations between the benzylidene proton and adjacent thiazolidinone protons confirm the Z-configuration. Single-crystal diffraction data provide definitive evidence of spatial arrangement .

Q. What analytical techniques are critical for purity assessment and structural validation?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection assesses purity (>95% threshold). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight. Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., C=O, C=S). X-ray crystallography is the gold standard for unambiguous structural determination .

Q. What are the primary biological targets and mechanisms proposed for this compound’s anticancer activity?

- Methodology : In vitro assays (e.g., MTT on cancer cell lines) reveal dose-dependent cytotoxicity. Mechanistic studies suggest apoptosis induction via caspase-3 activation and inhibition of pro-survival kinases (e.g., PI3K/AKT). Molecular docking predicts interactions with ATP-binding pockets of kinases, validated by competitive binding assays .

Advanced Research Questions

Q. How do electron-donating groups on the benzylidene moiety influence the compound’s reactivity and biological interactions?

- Methodology : The 3,4,5-trimethoxy groups enhance electrophilicity, promoting nucleophilic attacks (e.g., Michael additions) in synthetic modifications. In biological systems, these groups increase lipophilicity, improving membrane permeability. Computational studies (DFT) correlate substituent effects with binding affinity to targets like tubulin or topoisomerases .

Q. What strategies are employed to resolve contradictory bioactivity data between in vitro and in vivo studies?

- Methodology : Discrepancies often arise from poor pharmacokinetics (e.g., rapid metabolism). Solutions include:

- Structural modification : Introducing fluorine atoms (to enhance metabolic stability) .

- Formulation : Nanoencapsulation (liposomes) to improve bioavailability.

- Pharmacodynamic profiling : Microdosing studies with LC-MS/MS to track metabolite activity .

Q. How can computational modeling predict the compound’s interaction with cancer-related targets?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like EGFR or CDK2. Free energy calculations (MM-PBSA) quantify binding affinities. Virtual screening of derivatives identifies analogs with improved specificity .

Q. What experimental approaches address low aqueous solubility in pharmacological studies?

- Methodology :

- Co-solvent systems : Use of PEG-400 or cyclodextrins to enhance solubility.

- Prodrug design : Conversion to phosphate esters for improved hydrophilicity.

- Nanoformulations : Polymeric nanoparticles (PLGA-based) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.